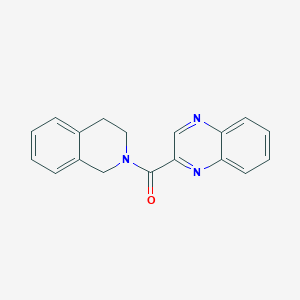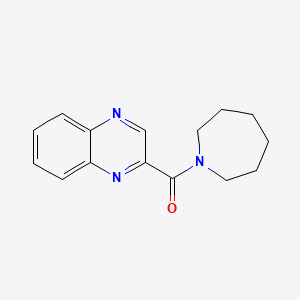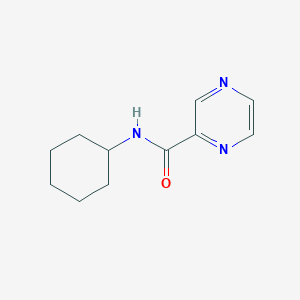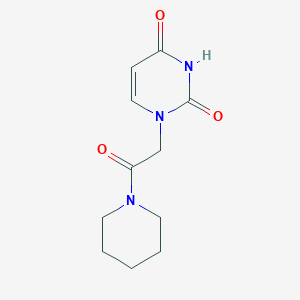
1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione, also known as OPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPD is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, making it an important molecule for drug discovery and development.
科学的研究の応用
1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has shown promising results as a potential anticancer agent, as it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. Moreover, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has also been investigated for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In biochemistry, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a tool to study the structure and function of enzymes that are involved in nucleotide metabolism. In materials science, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties.
作用機序
The mechanism of action of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione is based on its ability to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione binds to the active site of thymidylate synthase and inhibits its activity, leading to a decrease in the production of dTMP and ultimately inhibiting DNA synthesis. Additionally, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione are primarily related to its ability to inhibit the activity of thymidylate synthase and the production of pro-inflammatory cytokines. Inhibition of thymidylate synthase leads to a decrease in the production of dTMP, which ultimately inhibits DNA synthesis and cell proliferation. This effect is particularly relevant in cancer cells, which require high levels of DNA synthesis for their rapid growth and proliferation. Inhibition of pro-inflammatory cytokines leads to a decrease in inflammation, which is relevant in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
The advantages of using 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments include its ease of synthesis, its ability to inhibit the activity of thymidylate synthase and the production of pro-inflammatory cytokines, and its potential applications in various fields, such as medicinal chemistry, biochemistry, and materials science. However, there are also limitations associated with the use of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments. One limitation is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Moreover, the use of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments requires careful handling and disposal, as it is a hazardous chemical.
将来の方向性
There are several future directions for the study of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione. One direction is the development of novel derivatives of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione with improved efficacy and reduced toxicity. Another direction is the investigation of the potential use of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in combination with other chemotherapeutic agents for the treatment of cancer. Moreover, the study of the mechanism of action of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in the inhibition of pro-inflammatory cytokines could lead to the development of novel anti-inflammatory agents. Finally, the use of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione as a building block for the synthesis of novel organic materials with interesting optical and electronic properties could lead to the development of new materials for various applications, such as optoelectronics and photovoltaics.
Conclusion
In conclusion, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione can be synthesized through a relatively simple process and has been extensively studied for its potential use as an anticancer and anti-inflammatory agent, as well as a building block for the synthesis of novel organic materials. The mechanism of action of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione is based on its ability to inhibit the activity of thymidylate synthase and the production of pro-inflammatory cytokines. The use of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments requires careful handling and disposal, as it is a hazardous chemical. Finally, there are several future directions for the study of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione, including the development of novel derivatives with improved efficacy and reduced toxicity, investigation of its potential use in combination with other chemotherapeutic agents, and the study of its mechanism of action in the inhibition of pro-inflammatory cytokines.
合成法
The synthesis of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,4-pyrimidinedione with 1-(2-oxopropyl)piperidine under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which undergoes nucleophilic addition with the pyrimidine ring. The resulting product is then acidified to obtain 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione. The synthesis of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione is a relatively simple process and can be carried out on a large scale.
特性
IUPAC Name |
1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-9-4-7-14(11(17)12-9)8-10(16)13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2,(H,12,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFHEMLFPIAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496333.png)
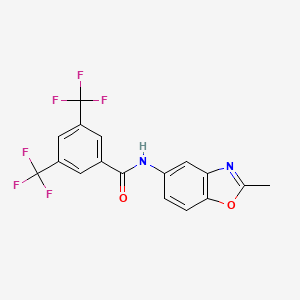
![4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
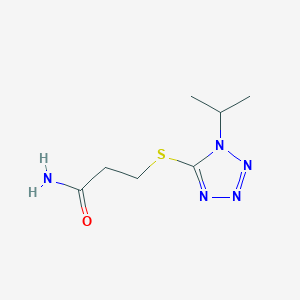
![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)
![4-(2,3-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B7496372.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)
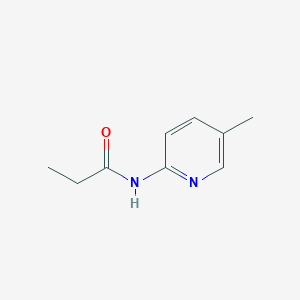
![N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7496389.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
